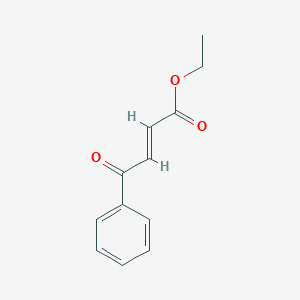

Ethyl 3-benzoylacrylate

Übersicht

Beschreibung

Synthesis Analysis

Ethyl 3-benzoylacrylate has been synthesized using different approaches, including the "One Pot Method" which employs acetophenone and glyoxylic acid, achieving yields of 77.74% under optimized conditions such as esterification temperature of 85 ℃ and elimination temperature of 115~120 ℃ (Tang Lin-sheng, 2008). Another synthesis route involves β-benzoylacrylic acid through esterification and elimination reactions, achieving a yield of 81.7% with a purity of 97.0% under optimum conditions (Tang Lin-sheng, 2006).

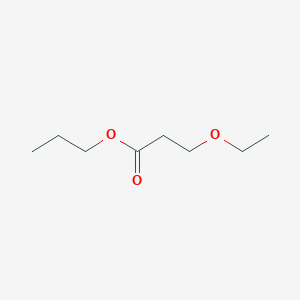

Molecular Structure Analysis

The molecular structure and vibrational frequencies of ethyl 3-benzoylacrylate-related compounds have been thoroughly analyzed using spectroscopic and theoretical studies. These studies include IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods, complemented by Ab Initio Hartree Fock and Density Functional Theory (B3LYP) calculations, offering insights into the molecular geometry, vibrational frequencies, and chemical shift values (İ. Koca et al., 2014).

Chemical Reactions and Properties

Ethyl 3-benzoylacrylate undergoes efficient [2+2]photocycloaddition in a crystalline state to form dimeric structures, demonstrating the influence of weak intermolecular interactions such as CH/π interactions on the efficiency of solid-state photoreactions (T. Hasegawa et al., 2001).

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies :

- It can be synthesized by a "One Pot Method" using acetophenone and glyoxylic acid as starting materials, providing a yield and purity of 77.74% and 91.07%, respectively (Tang Lin-sheng, 2008).

- Another synthesis approach uses β-benzoylacrylic acid as the starting material, yielding an 81.7% of Ethyl β-benzoylacrylate with a purity of 97.0% (Tang Lin-sheng, 2006).

Photochemical Applications :

- It undergoes efficient [2+2]photocycloaddition in a crystalline state to form bis[2-(dibenzylamino)ethyl] c-2,t-4-dibenzoylcyclobutane-r-1,t-3-dicarboxylate quantitatively. The CH/π interactions between aliphatic and aromatic C–H bonds and benzene rings are crucial for this process (T. Hasegawa et al., 2001).

- Upon irradiation, 2-(N,N-dibenzylamino)ethyl and 2-(N-benzyl-N-methylamino)ethyl 3-benzoylacrylate undergoes photocyclization via remote-proton transfer, competing with (E)–(Z) isomerization (T. Hasegawa et al., 1993).

Catalytic and Chemical Reactions :

- Ethyl 3-benzoylacrylate can undergo palladium-catalyzed decarboxylative arylation with arylboronic acids in the presence of a copper salt oxidant to produce chalcone derivatives (Yuto Unoh et al., 2013).

- CuI/L-proline-catalyzed coupling reactions of aryl halides with activated methylene compounds like ethyl benzoyl acetate have been documented, showcasing its reactivity and utility in organic synthesis (Xiaoan Xie et al., 2005).

Biological Evaluation :

- Ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates derived from ethyl 2-acyl-3-ferrocenylacrylates (which can include benzoyl as the acyl group) have shown in vitro antitumor activity against several human tumor cell lines, indicating potential in medical research (E. Klimova et al., 2012).

Safety and Hazards

Ethyl 3-benzoylacrylate is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation . It causes serious eye damage, skin irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing if inhaled .

Relevant Papers

One relevant paper found is “[2+2]Photocycloaddition of 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state: weak intermolecular interactions as important factors determining efficiency of the solid-state photoreaction” published in Journal of the Chemical Society, Perkin Transactions 1 . The paper discusses how Ethyl 3-benzoylacrylate undergoes efficient [2+2]photocycloaddition to give a head-to-tail dimer, bis [2-(dibenzylamino)ethyl] c-2, t-4-dibenzoylcyclobutane-r-1, t-3-dicarboxylate, quantitatively .

Wirkmechanismus

Target of Action

Ethyl 3-benzoylacrylate is a chemical compound that primarily targets the Michael addition reaction . This reaction is a key step in many organic synthesis processes, where a nucleophile adds to an α,β-unsaturated carbonyl compound, a class of organic compounds that includes Ethyl 3-benzoylacrylate .

Mode of Action

Ethyl 3-benzoylacrylate undergoes an enantioselective guanidine catalyst promoted Michael addition reaction with dithranol . This reaction results in the formation of a Michael adduct . The guanidine catalyst promotes the reaction by increasing the reactivity of the dithranol, allowing it to add to the Ethyl 3-benzoylacrylate molecule .

Biochemical Pathways

The Michael addition reaction is a key step in many biochemical pathways, particularly in the synthesis of various organic compounds . The product of this reaction, the Michael adduct, can further undergo various reactions to form other compounds .

Pharmacokinetics

It is a liquid at room temperature with a boiling point of 184-185°C . Its density is 1.112 g/mL at 25°C , and it has a refractive index of 1.543 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, but further studies are needed to confirm this.

Result of Action

The primary result of Ethyl 3-benzoylacrylate’s action is the formation of a Michael adduct . This adduct can then be used in the synthesis of various organic compounds . The exact molecular and cellular effects of Ethyl 3-benzoylacrylate’s action would depend on the specific biochemical pathway in which it is involved .

Action Environment

The action of Ethyl 3-benzoylacrylate can be influenced by various environmental factors. For example, the rate of the Michael addition reaction may be affected by the temperature and the pH of the environment . Additionally, the presence of other substances, such as the guanidine catalyst, can significantly influence the reaction . The stability of Ethyl 3-benzoylacrylate may also be affected by environmental conditions such as light, heat, and humidity .

Eigenschaften

IUPAC Name |

ethyl (E)-4-oxo-4-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXLBHHUHSJENU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-benzoylacrylate | |

CAS RN |

15121-89-8, 17450-56-5 | |

| Record name | Ethyl (2E)-4-oxo-4-phenyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15121-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E-Ethyl-4-oxo-4-phenylcrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017450565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-ethyl-4-oxo-4-phenylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylbenzoylacrylate (raw) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-benzoyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for Ethyl 3-benzoylacrylate?

A: Ethyl 3-benzoylacrylate can be synthesized via several routes. One method involves a one-pot reaction using acetophenone and glyoxylic acid as starting materials, followed by esterification and purification steps []. Another approach utilizes Friedel-Crafts acylation of benzene with maleic anhydride, followed by esterification. This method requires careful purification to remove byproducts like alkylbenzene [].

Q2: How does the structure of Ethyl 3-benzoylacrylate influence its reactivity?

A: Ethyl 3-benzoylacrylate possesses an electrophilic α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attack. This feature allows it to participate in reactions like Michael additions. For example, L-alanine benzyl ester tosylate can undergo Michael addition with Ethyl 3-benzoylacrylate, a key step in the synthesis of Quinapril Hydrochloride []. Furthermore, the presence of both electron-withdrawing (benzoyl, ester) and electron-donating (alkene) groups makes it a versatile building block for the synthesis of various heterocyclic compounds [, ].

Q3: What is the role of Ethyl 3-benzoylacrylate in the synthesis of heterocyclic compounds?

A: Ethyl 3-benzoylacrylate serves as a crucial reagent in synthesizing pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines []. The reaction proceeds through regioselective aza-ene additions and cyclic-condensation reactions with heterocyclic ketene aminals. This method offers a concise and efficient route to these valuable heterocyclic scaffolds.

Q4: How does the crystalline state influence the photoreactivity of derivatives of Ethyl 3-benzoylacrylate?

A: Studies on 2-(dibenzylamino)ethyl 3-benzoylacrylate, a derivative of Ethyl 3-benzoylacrylate, reveal that its crystalline state plays a crucial role in its photochemical behavior []. Specifically, CH/π interactions between aliphatic and aromatic C–H bonds with benzene rings within the crystal lattice dictate the molecular orientation. This specific arrangement facilitates an efficient [2+2] photocycloaddition reaction upon UV irradiation, yielding a head-to-tail dimer with high selectivity [, ].

Q5: What are the potential applications of Ethyl 3-benzoylacrylate and its derivatives?

A: The diverse reactivity of Ethyl 3-benzoylacrylate and its derivatives makes them valuable building blocks in organic synthesis. Their use in preparing heterocyclic compounds like pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines highlights their potential in medicinal chemistry []. Additionally, the light-induced cycloaddition reactions observed in crystalline derivatives suggest potential applications in materials science, particularly in the development of photoresponsive materials [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)